An In-Depth Technical Guide to 2-Chloro-6-fluorostyrene
An In-Depth Technical Guide to 2-Chloro-6-fluorostyrene
This guide provides a comprehensive technical overview of 2-Chloro-6-fluorostyrene, a halogenated aromatic compound of significant interest to researchers and professionals in synthetic organic chemistry and drug development. We will delve into its core identifiers, physicochemical properties, safety protocols, and its role as a versatile synthetic intermediate.
Core Identification and Chemical Structure
2-Chloro-6-fluorostyrene is a substituted styrene molecule featuring both a chlorine and a fluorine atom on the benzene ring, ortho to the vinyl group. This specific substitution pattern imparts unique reactivity and properties to the molecule, making it a valuable building block in organic synthesis.
Key Identifiers
A clear and unambiguous identification of chemical compounds is paramount for scientific accuracy and safety. The primary identifiers for 2-Chloro-6-fluorostyrene are summarized below.
| Identifier | Value | Source |
| CAS Number | 196862-01-8 | [1] |
| Molecular Formula | C₈H₆ClF | Inferred from Name |
| Molecular Weight | 156.58 g/mol | [1] |
| IUPAC Name | 1-Chloro-2-ethenyl-3-fluorobenzene | Inferred from Structure |
Note: While a direct IUPAC name for this specific isomer was not found in the search results, the provided name is systematically derived. The molecular formula and weight are consistent with its structure.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings. While specific experimental data for 2-Chloro-6-fluorostyrene is limited, we can infer its likely properties based on related structures like 2-chlorostyrene and 2-fluorostyrene.
| Property | Value (Estimated/Inferred) | Reference/Basis |
| Appearance | Colorless liquid | Analogy to 2-chlorostyrene[2] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | ~1.1-1.2 g/cm³ | Analogy to 2-chlorostyrene[2] |
| Solubility | Insoluble in water; Soluble in organic solvents | Analogy to 2-chlorostyrene[2] |
| Purity | Commercially available at ≥95% | [1] |
Safety and Handling
As with any halogenated organic compound, proper safety precautions are essential when handling 2-Chloro-6-fluorostyrene. The following information is based on general principles for similar chemicals and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
GHS Hazard Classification (Anticipated)
Based on related compounds like 2-chlorostyrene and 2-fluorostyrene, the following GHS classifications are anticipated.[2][3]
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Flammable Liquids
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Skin Corrosion/Irritation
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Serious Eye Damage/Eye Irritation
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Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)
Precautionary Measures
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Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood.[4]
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Personal Protective Equipment (PPE) :
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Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection : If vapors are likely to be generated, use a NIOSH-approved respirator.
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-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[4] Keep away from heat, sparks, and open flames.
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
Synthesis and Reactivity
2-Chloro-6-fluorostyrene serves as a valuable intermediate in organic synthesis. Its reactivity is primarily centered around the vinyl group and the potential for nucleophilic aromatic substitution.
Illustrative Synthetic Workflow
While a specific, detailed synthesis for 2-Chloro-6-fluorostyrene was not found, a general and plausible synthetic route can be conceptualized starting from a more common precursor, 2-chloro-6-fluorotoluene. This hypothetical workflow illustrates the logical steps a synthetic chemist might take.
Caption: Hypothetical synthesis of 2-Chloro-6-fluorostyrene.
Step-by-Step Protocol (Hypothetical):
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Radical Bromination of 2-Chloro-6-fluorotoluene :
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To a solution of 2-chloro-6-fluorotoluene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
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Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).
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After cooling, filter the succinimide byproduct and concentrate the filtrate under reduced pressure to obtain crude 2-chloro-6-fluorobenzyl bromide.
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-
Wittig Reaction :
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Prepare the phosphonium ylide (Wittig reagent) by reacting the crude 2-chloro-6-fluorobenzyl bromide with triphenylphosphine, followed by deprotonation with a strong base like n-butyllithium in THF at low temperature.
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To the resulting ylide solution, add formaldehyde.
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Allow the reaction to warm to room temperature and stir until completion.
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Work up the reaction by quenching with water, extracting with an organic solvent, and purifying the crude product by column chromatography to yield 2-Chloro-6-fluorostyrene.
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Applications in Research and Drug Development
Halogenated styrenes are important precursors in the synthesis of a wide range of organic molecules, including polymers and pharmaceutical intermediates. The presence of both chlorine and fluorine atoms in 2-Chloro-6-fluorostyrene offers chemists the ability to fine-tune the electronic and steric properties of target molecules.
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Polymer Chemistry : Styrene derivatives are monomers for polymerization reactions, leading to materials with tailored properties.
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Pharmaceutical Synthesis : The 2-chloro-6-fluorophenyl motif is a structural component found in various biologically active compounds. The vinyl group provides a handle for further chemical transformations to build more complex molecular architectures. For instance, related chloro- and fluoro-substituted aromatic compounds are used in the synthesis of inhibitors for enzymes like stearoyl-CoA desaturase 1 (SCD1), which are targets for diseases such as obesity.[6] The strategic incorporation of fluorine is a common tactic in medicinal chemistry to modulate properties like metabolic stability and binding affinity.[7]
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Cross-Coupling Reactions : The vinyl group can participate in various cross-coupling reactions (e.g., Heck, Suzuki) to form new carbon-carbon bonds, a cornerstone of modern drug discovery.
Conclusion
2-Chloro-6-fluorostyrene is a specialized chemical intermediate with significant potential in synthetic chemistry. Its unique substitution pattern provides a versatile platform for the construction of complex organic molecules. A thorough understanding of its identifiers, properties, and safe handling procedures is crucial for its effective and responsible use in research and development. While detailed experimental data for this specific compound is not abundant, logical inferences from closely related structures provide a solid foundation for its application in the laboratory.
References
-
Wikipedia. (n.d.). 2-Chlorostyrene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123056, o-Fluorostyrene. Retrieved from [Link]
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PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]
Sources
- 1. 2-Chloro-6-fluorostyrene | CymitQuimica [cymitquimica.com]
- 2. 2-Chlorostyrene - Wikipedia [en.wikipedia.org]
- 3. o-Fluorostyrene | C8H7F | CID 123056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
